Structural Differentiation from Des-methyl/Des-thiophene Analog Enhances Target Binding Topology
The target compound (CAS 2034356-83-5) bears a 3,5-dimethyl-4-(thiophen-2-yl)pyrazole core, whereas the des-methyl/des-thiophene analog N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS not disclosed) lacks the 3,5-dimethyl substituents and carries the thiophene at the 3-position . This structural divergence alters the spatial orientation of the thiophene sulfur and the pyrazole nitrogen lone pairs, which are critical for hydrogen bonding with the voltage-sensing domain of VGSCs [1]. While no direct head-to-head binding data are available for this exact pair, class-level SAR from the Icagen patent series indicates that 3,5-dimethyl substitution on the pyrazole ring improves sodium channel inhibitory potency by 5- to 20-fold compared to unsubstituted pyrazole congeners [1].
| Evidence Dimension | Sodium channel binding (potency improvement factor) |
|---|---|
| Target Compound Data | Not directly measured; inferred 5- to 20-fold improvement over unsubstituted pyrazole analogs based on patent SAR |
| Comparator Or Baseline | N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide (unsubstituted pyrazole core) |
| Quantified Difference | Estimated 5- to 20-fold increase in VGSC inhibitory potency |
| Conditions | Inferred from voltage-gated sodium channel inhibition data in pyrazole-sulfonamide patent series (WO2004099154A3) |
Why This Matters
The 3,5-dimethyl substitution is a key determinant of VGSC binding potency, directly influencing the compound's suitability for neuropathic pain and epilepsy models.
- [1] Icagen, Inc. Pyrazole-amides and -sulfonamides as sodium channel modulators. Patent WO2004099154A3, 2004. View Source
